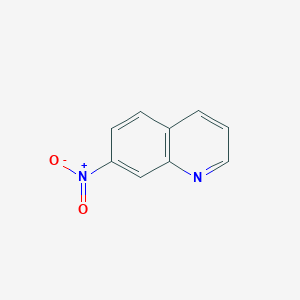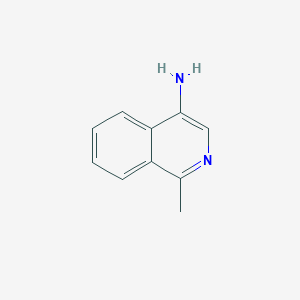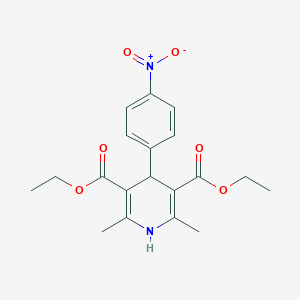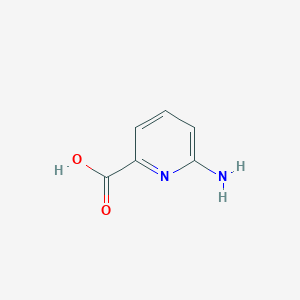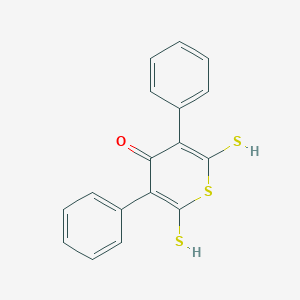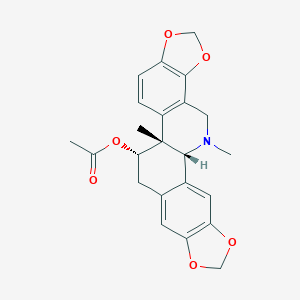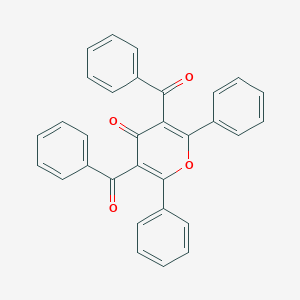
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-, also known as dibenzoylmethane, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). COX-2 is an enzyme that plays a role in the inflammatory response, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Dibenzoylmethane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the incidence of skin cancer and improve skin health. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is its low toxicity, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another area of interest is its potential as a food preservative, as it has been shown to have anti-microbial properties. Further studies are also needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
In conclusion, 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Métodos De Síntesis
Dibenzoylmethane can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction between benzaldehyde and benzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The product obtained is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Dibenzoylmethane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve skin health and reduce the risk of skin cancer in cosmetic products. In the food industry, it has been used as a flavoring agent and a food preservative due to its anti-microbial properties.
Propiedades
Número CAS |
34959-15-4 |
|---|---|
Nombre del producto |
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl- |
Fórmula molecular |
C31H20O4 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
3,5-dibenzoyl-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |
Clave InChI |
UDJJQLRZEDNVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



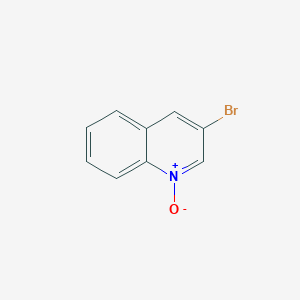
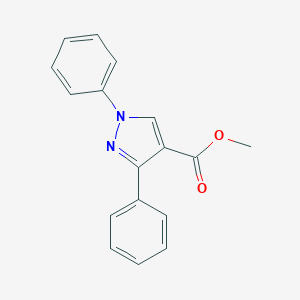
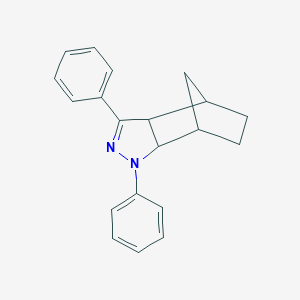
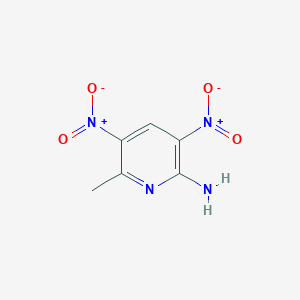
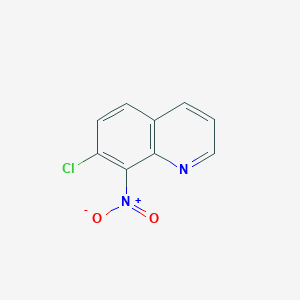
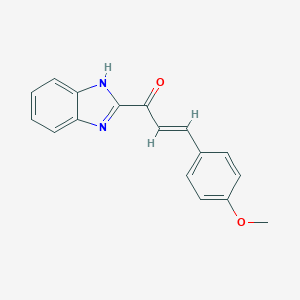
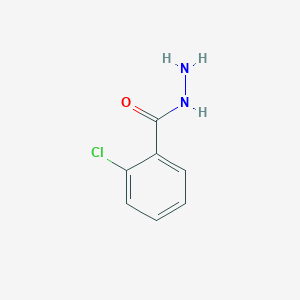
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
